molecular formula C9H5BrN2O B12288200 6-Bromobenzo[d]oxazole-2-carbonitrile

6-Bromobenzo[d]oxazole-2-carbonitrile

Katalognummer: B12288200
Molekulargewicht: 237.05 g/mol
InChI-Schlüssel: RPYQSMLKCGVEOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromobenzo[d]oxazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H3BrN2O. It is characterized by the presence of a bromine atom at the 6th position of the benzo[d]oxazole ring and a nitrile group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[d]oxazole-2-carbonitrile typically involves the bromination of benzo[d]oxazole-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include alkylated or arylated derivatives.

    Oxidation Products: Oxazole derivatives with various substituents.

    Reduction Products:

Wissenschaftliche Forschungsanwendungen

6-Bromobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, its heterocyclic structure allows for π-π interactions with aromatic residues in biological targets, enhancing its binding specificity .

Vergleich Mit ähnlichen Verbindungen

    Benzo[d]oxazole-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Chlorobenzo[d]oxazole-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    6-Fluorobenzo[d]oxazole-2-carbonitrile:

Uniqueness: 6-Bromobenzo[d]oxazole-2-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound in the synthesis of novel molecules and in various research applications .

Eigenschaften

Molekularformel

C9H5BrN2O

Molekulargewicht

237.05 g/mol

IUPAC-Name

2-(6-bromo-1,3-benzoxazol-2-yl)acetonitrile

InChI

InChI=1S/C9H5BrN2O/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2

InChI-Schlüssel

RPYQSMLKCGVEOC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)OC(=N2)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.